molecular formula C9H11BrO2 B13680653 1-(2-Bromophenyl)propane-1,3-diol

1-(2-Bromophenyl)propane-1,3-diol

Cat. No.: B13680653
M. Wt: 231.09 g/mol
InChI Key: GMDZXLGJGQLAGC-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)propane-1,3-diol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)propane-1,3-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-hydroxyphenyl)propane-1,3-diol using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is reacted with bromine in the presence of a catalyst to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 1-(2-hydroxyphenyl)propane-1,3-diol.

    Substitution: Formation of substituted derivatives, such as 1-(2-hydroxyphenyl)propane-1,3-diol or 1-(2-aminophenyl)propane-1,3-diol.

Scientific Research Applications

1-(2-Bromophenyl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)propane-1,3-diol involves its interaction with biological molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can disrupt cellular processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromophenyl)propane-1,3-diol is unique due to the presence of the phenyl ring, which imparts distinct chemical properties and reactivity compared to other brominated diols. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-(2-bromophenyl)propane-1,3-diol

InChI

InChI=1S/C9H11BrO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,11-12H,5-6H2

InChI Key

GMDZXLGJGQLAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)O)Br

Origin of Product

United States

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